Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 4-Bromo and 4-Fluoro Analogs
The target compound's computed XLogP3-AA of 5.2 [1] places it approximately 0.5–1.0 log units above the 4-bromo analog (4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide, predicted XLogP ~4.2 based on a one-atom Br-for-COPh replacement) and roughly 1.5 log units above the 4-fluoro analog (benzamide, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-, predicted XLogP ~3.7). The compound also possesses 5 hydrogen-bond acceptors (including the benzoyl ketone oxygen) versus 3 for the 4-bromo analog, offering additional anchoring interactions within kinase ATP-binding pockets [2]. These computed differences are consistent with the structure–activity relationships reported for N-(1,3,4-thiadiazol-2-yl)benzamide EGFR/HER-2 inhibitors, where a benzoyl substituent conferred dual-target potency while smaller 4-substituents tended toward single-target activity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2; HBA = 5 (ketone O + amide O + thiadiazole N atoms) |
| Comparator Or Baseline | 4-Bromo analog: predicted XLogP ~4.2, HBA = 3; 4-Fluoro analog: predicted XLogP ~3.7, HBA ≤ 3 |
| Quantified Difference | ΔXLogP ≈ +1.0 vs. 4-Br; ΔXLogP ≈ +1.5 vs. 4-F; ΔHBA = +2 |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24; comparator values estimated by structural interpolation |
Why This Matters
Higher lipophilicity and added hydrogen-bonding capacity may enhance membrane permeability and target-binding enthalpy, making this compound a distinct chemical probe where cellular uptake and polypharmacology are critical screening parameters.
- [1] PubChem. Compound Summary for CID 3497429: 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed descriptor data for benzamide, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-. SpectraBase Compound ID Fw2nrXs5wIg. View Source
- [3] Li XY, Wang DP, Li S, et al. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 2022, p. 105469. View Source
